
3-Methyl-5-((phenylsulfonyl)methyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-((phenylsulfonyl)methyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a methyl group at the 3-position and a phenylsulfonylmethyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-((phenylsulfonyl)methyl)phenol typically involves the reaction of 3-methylphenol with phenylsulfonylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the phenol group by the phenylsulfonylmethyl group. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-Methyl-5-((phenylsulfonyl)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The phenylsulfonyl group can be reduced to form the corresponding phenylsulfide.
Substitution: The methyl and phenylsulfonyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the phenylsulfonyl group may produce phenylsulfides.
科学研究应用
3-Methyl-5-((phenylsulfonyl)methyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of 3-Methyl-5-((phenylsulfonyl)methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the phenylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Methyl phenylsulfonylacetate: Similar in structure but with an acetate group instead of a phenol group.
Phenylsulfonylmethylphenol: Lacks the methyl group at the 3-position.
Phenylsulfonylphenol: Lacks the methyl group and the phenylsulfonylmethyl group.
Uniqueness
3-Methyl-5-((phenylsulfonyl)methyl)phenol is unique due to the specific combination of substituents on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C14H14O3S |
|---|---|
分子量 |
262.33 g/mol |
IUPAC 名称 |
3-(benzenesulfonylmethyl)-5-methylphenol |
InChI |
InChI=1S/C14H14O3S/c1-11-7-12(9-13(15)8-11)10-18(16,17)14-5-3-2-4-6-14/h2-9,15H,10H2,1H3 |
InChI 键 |
CAPGNYHDTGTYQM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)O)CS(=O)(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Cyclopropyl-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B13070936.png)
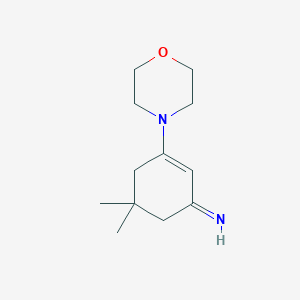
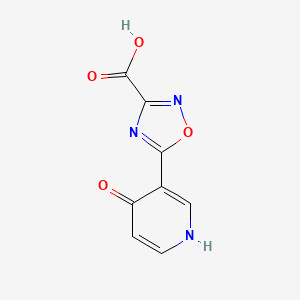
![4-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13070949.png)
![4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13070959.png)
![[1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13070967.png)
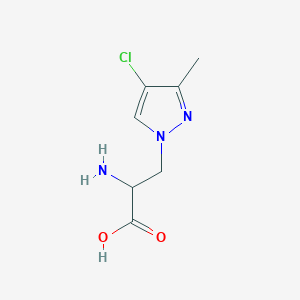
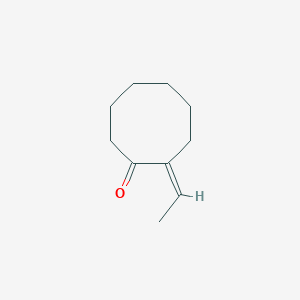
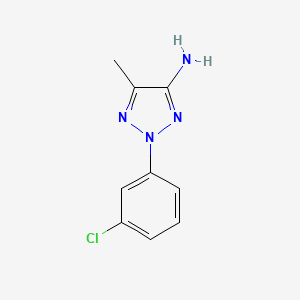
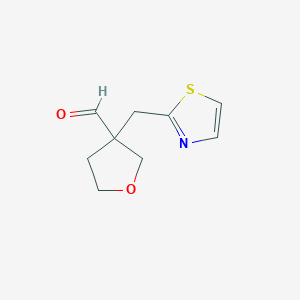
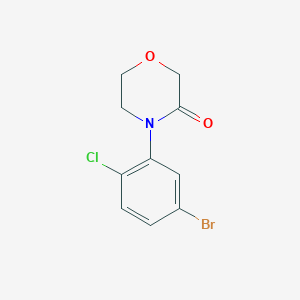
![2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071002.png)
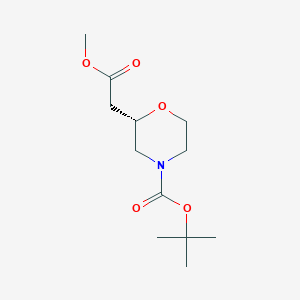
![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13071027.png)
